1,7-Dichlorooctamethyltetrasiloxane

Vue d'ensemble

Description

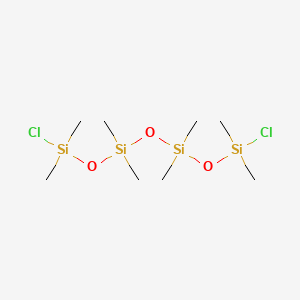

1,7-Dichlorooctamethyltetrasiloxane: is an organosilicon compound with the molecular formula C8H24Cl2O3Si4 . It is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms. This compound is particularly notable for its two chlorine atoms attached to the terminal silicon atoms, making it a versatile intermediate in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,7-Dichlorooctamethyltetrasiloxane can be synthesized through the hydrolysis and condensation of chlorosilanes. A common method involves the reaction of dichlorodimethylsilane with water in the presence of a catalyst, such as hydrochloric acid . The reaction proceeds as follows:

2Cl2Si(CH3)2+H2O→Cl[Si(CH3)2O]3Si(CH3)2Cl+2HCl

The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation processes. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity compounds .

Analyse Des Réactions Chimiques

Types of Reactions: 1,7-Dichlorooctamethyltetrasiloxane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

Condensation Reactions: It can undergo condensation with other siloxanes or silanols to form higher molecular weight siloxanes.

Common Reagents and Conditions:

Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.

Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are often employed to facilitate hydrolysis and condensation reactions.

Major Products:

Substituted Siloxanes: Depending on the nucleophile used, various substituted siloxanes can be formed.

Silanols: Hydrolysis reactions yield silanols and hydrochloric acid.

Higher Molecular Weight Siloxanes: Condensation reactions result in the formation of larger siloxane molecules.

Applications De Recherche Scientifique

Key Applications

The applications of 1,7-Dichlorooctamethyltetrasiloxane can be categorized as follows:

Silicone Sealants

- Functionality : This compound is integral to high-performance silicone sealants that provide excellent adhesion and durability.

- Industry Use : Widely used in construction and automotive sectors for sealing joints and gaps.

Cosmetic Products

- Role : Enhances texture and provides water resistance in personal care products.

- Specific Uses : Commonly found in sunscreens and moisturizers to improve skin feel and longevity.

Coatings and Paints

- Properties Enhanced : Improves water repellency and chemical resistance.

- Applications : Utilized in industrial coatings for machinery and decorative paints.

Electrical Insulation

- Characteristics : Offers high thermal stability and dielectric strength.

- Use Cases : Essential in electronics manufacturing for insulating materials.

Research and Development

- Laboratory Use : Employed as a reagent in synthesizing complex siloxane compounds.

- Innovation Support : Aids in developing new materials with tailored properties for various applications.

Case Study 1: Surface Treatment for Transcription Efficiency

A study investigated the use of this compound in enhancing the efficiency of transcription processes on glass surfaces. The compound was combined with polyethylene glycol (PEG) to create a permissive surface that improved transcription efficiency comparable to conventional methods .

Case Study 2: Coating Development

Research focused on the systematic study of wettability alteration using dichlorooctamethyltetrasiloxane demonstrated its effectiveness in modifying glass surfaces for various applications. This study provided guidelines for achieving desired contact angles through surface treatment .

Data Table of Applications

| Application Area | Description | Industry Impact |

|---|---|---|

| Silicone Sealants | High-performance adhesion for construction | Construction, Automotive |

| Cosmetic Products | Enhances texture; water resistance | Personal Care |

| Coatings and Paints | Improves water repellency; chemical resistance | Industrial, Decorative |

| Electrical Insulation | High thermal stability; dielectric strength | Electronics Manufacturing |

| Research & Development | Reagent for synthesizing siloxane compounds | Material Science |

Safety Considerations

While this compound has numerous beneficial applications, it is essential to handle it with care due to its potential hazards. The compound can cause severe chemical burns upon contact and may lead to respiratory issues if inhaled . Proper safety protocols should be followed when working with this substance.

Mécanisme D'action

The mechanism of action of 1,7-Dichlorooctamethyltetrasiloxane primarily involves its ability to undergo substitution and condensation reactions. The chlorine atoms on the terminal silicon atoms are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex organosilicon compounds .

Comparaison Avec Des Composés Similaires

Dichlorodimethylsilane: A simpler siloxane with two chlorine atoms and two methyl groups attached to a single silicon atom.

Octamethylcyclotetrasiloxane: A cyclic siloxane with four silicon atoms and eight methyl groups.

Hexamethyldisiloxane: A linear siloxane with two silicon atoms and six methyl groups.

Uniqueness: 1,7-Dichlorooctamethyltetrasiloxane is unique due to its specific structure, which includes a linear arrangement of four silicon atoms and two terminal chlorine atoms. This structure provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various applications .

Activité Biologique

1,7-Dichlorooctamethyltetrasiloxane (often referred to as Surfasil) is a siloxane compound that has garnered attention for its biological activity and potential applications in various fields, including biochemistry and material science. Its unique structure allows it to interact with biological systems, leading to diverse effects that merit detailed exploration.

- Chemical Formula : C8H24Cl2O3Si4

- Molecular Weight : 351.6 g/mol

- Boiling Point : 222°C (at -62°C)

- CAS Number : 2474-02-4

This compound has been shown to affect biological processes mainly through its interaction with cellular components. Studies indicate that it can alter the wettability of surfaces, which may influence cell adhesion and proliferation. This alteration occurs via silanization processes, where the compound modifies the surface properties of materials, enhancing their compatibility with biological tissues .

Toxicity and Safety Profile

Research highlights significant concerns regarding the toxicity of this compound. Prolonged exposure can lead to respiratory irritation and skin damage. The compound has been classified as a hazardous substance due to its potential to cause severe chemical burns and respiratory issues upon inhalation .

Toxicological Data Summary

| Exposure Route | Effect | Concentration Level |

|---|---|---|

| Inhalation | Respiratory tract irritation | High concentrations |

| Skin Contact | Dermatitis and chemical burns | Prolonged exposure |

| Eye Contact | Moderate irritation | Direct exposure |

Case Studies

- Transcription Initiation Study : A study investigated the effects of this compound on transcription initiation by RNA polymerase II. The findings suggested that surfaces treated with this compound allowed for enhanced transcriptional activity compared to untreated surfaces, indicating a potential role in gene expression modulation .

- Wettability Alteration : A systematic study demonstrated that varying concentrations of this compound significantly changed the wettability of glass surfaces. This alteration was linked to improved fluid displacement in microfluidic applications, suggesting its utility in biomedical devices .

Summary of Key Findings

- Enhancement of Transcription : The compound can enhance transcriptional efficiency when used to treat surfaces in laboratory settings.

- Surface Modification : It effectively modifies surface properties, impacting cell behavior and fluid dynamics.

- Toxicological Concerns : High toxicity levels necessitate careful handling and risk assessment in research and industrial applications.

Future Directions

Further research is required to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

- Long-term Toxicity Studies : To better understand chronic exposure effects.

- Applications in Drug Delivery Systems : Investigating how surface modifications can enhance drug efficacy.

- Biocompatibility Assessments : Evaluating its safety in medical devices.

Propriétés

IUPAC Name |

chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24Cl2O3Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRAUGIQJXURFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24Cl2O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062449 | |

| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2474-02-4 | |

| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2474-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 1,7-Dichlorooctamethyltetrasiloxane in Tridax procumbens leaf extracts?

A: While both papers highlight the presence of various amine compounds in Tridax procumbens extracts capable of synthesizing silver nanoparticles, the identification of this compound is peculiar. This compound is not a naturally occurring amine and is more commonly recognized as a reagent in organosilicon chemistry. Its presence suggests potential contamination during the extraction or analysis process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.